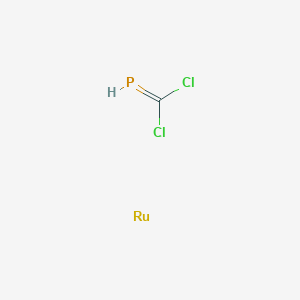
(Dichloromethylidene)phosphane--ruthenium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethylidene)phosphane–ruthenium (1/1) is a coordination compound that features a ruthenium center coordinated to a dichloromethylidene phosphane ligand. Ruthenium, a transition metal, is known for its versatility in catalysis and its ability to form stable complexes with various ligands. The dichloromethylidene phosphane ligand provides unique electronic and steric properties, making this compound of interest in various chemical applications.
Métodos De Preparación
The synthesis of (Dichloromethylidene)phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with the dichloromethylidene phosphane ligand under controlled conditions. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization or column chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
(Dichloromethylidene)phosphane–ruthenium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2). This reaction typically leads to the formation of higher oxidation state ruthenium complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene phosphane ligand can be replaced by other ligands such as phosphines, amines, or carbonyls. These reactions are often facilitated by heating or the use of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
(Dichloromethylidene)phosphane–ruthenium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and transfer hydrogenation reactions.
Biomedical Research: Ruthenium complexes are investigated for their potential anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as sensors and electronic devices, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of (Dichloromethylidene)phosphane–ruthenium (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates through coordination. This activation lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.
In biological systems, the compound may interact with DNA or proteins, leading to the disruption of cellular processes. The dichloromethylidene phosphane ligand can influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparación Con Compuestos Similares
(Dichloromethylidene)phosphane–ruthenium (1/1) can be compared with other ruthenium complexes, such as:
Ruthenium(II) polypyridine complexes: These complexes are well-known for their photophysical properties and are used in light-harvesting applications.
Ruthenium(II) arene complexes: These compounds are studied for their anticancer properties and have shown promise in clinical trials.
Ruthenium(II) Schiff base complexes: These complexes are used in catalysis and have applications in material science and biomedical research.
The uniqueness of (Dichloromethylidene)phosphane–ruthenium (1/1) lies in the specific electronic and steric properties imparted by the dichloromethylidene phosphane ligand, which can influence the compound’s reactivity and selectivity in various applications.
Propiedades
Número CAS |
211105-19-0 |
|---|---|
Fórmula molecular |
CHCl2PRu |
Peso molecular |
216.0 g/mol |
Nombre IUPAC |
dichloromethylidenephosphane;ruthenium |
InChI |
InChI=1S/CHCl2P.Ru/c2-1(3)4;/h4H; |
Clave InChI |
MVZPTKZBNPYLSJ-UHFFFAOYSA-N |
SMILES canónico |
C(=P)(Cl)Cl.[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
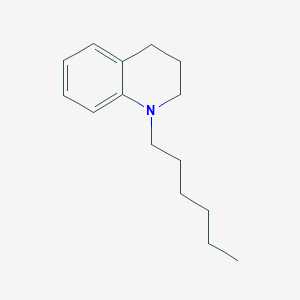
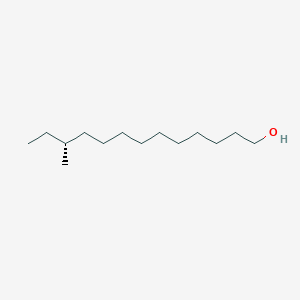
![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)
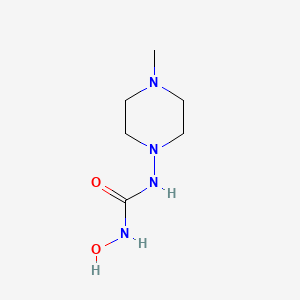
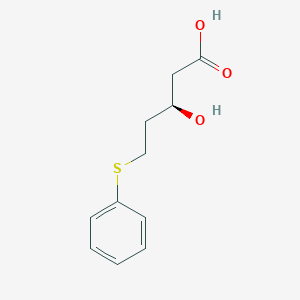
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
